molecular formula C20H20N2O3 B5720605 N-(4-acetamidophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide

N-(4-acetamidophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide

Cat. No.: B5720605
M. Wt: 336.4 g/mol
InChI Key: HQVXNHKMAGIJNN-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide is a benzofuran-derived carboxamide compound characterized by a benzofuran core substituted with methyl groups at positions 3, 5, and 4. The carboxamide group at position 2 is linked to a 4-acetamidophenyl moiety.

Properties

IUPAC Name

N-(4-acetamidophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-11-9-17-13(3)19(25-18(17)10-12(11)2)20(24)22-16-7-5-15(6-8-16)21-14(4)23/h5-10H,1-4H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQVXNHKMAGIJNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=C2C)C(=O)NC3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach is the acylation of 4-acetamidophenol with 3,5,6-trimethylbenzofuran-2-carboxylic acid chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. For example, the use of a packed bed reactor with a supported metal catalyst can facilitate the acylation reaction under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamidophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any nitro groups to amines.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines .

Scientific Research Applications

N-(4-acetamidophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Key Features :

  • Substituents: Bromophenyl, fluorophenyl, cyclopropyl, and aminoethylamino groups.
  • Molecular Formula : C₂₈H₂₈BrFN₃O₂.
  • Molecular Weight : ~568.4 g/mol.
  • Pharmacological Focus : Optimized for antiviral activity (e.g., HIV-1 inhibition) through modifications to enhance target binding and metabolic stability .

Comparison :

  • In contrast, the methyl groups in the target compound may improve metabolic stability but reduce polarity, affecting solubility.

Compound B: 3-(2-([1,1'-Biphenyl]-4-yl)acetamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide

Key Features :

  • Substituents : Biphenyl, fluorophenyl, and acetamido groups.
  • Molecular Formula : C₂₉H₂₁FN₂O₃.
  • Molecular Weight : 464.5 g/mol.
  • Structural Note: The biphenyl group increases steric bulk, which may influence receptor selectivity .

Comparison :

  • The absence of halogen atoms in the target compound may reduce cytotoxicity risks but limit halogen-bonding interactions.

Research Implications and Gaps

  • Target Compound: Limited experimental data are available, necessitating further studies on solubility, bioavailability, and target engagement.
  • Compound A : Demonstrated efficacy in antiviral contexts, suggesting the target compound could benefit from similar halogenation strategies .

Biological Activity

N-(4-acetamidophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide is a synthetic organic compound that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes an acetamidophenyl group and a benzofuran carboxamide moiety. Its IUPAC name is this compound, with the following molecular formula:

PropertyValue
Molecular FormulaC20H20N2O3
Molecular Weight336.39 g/mol
InChIInChI=1S/C20H20N2O3/c1-11-9...
CAS NumberTo be determined

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound may function as an enzyme inhibitor or receptor ligand. Preliminary studies suggest that it could inhibit enzymes by binding to their active sites or modulate receptor activity through agonistic or antagonistic actions.

Antioxidant and Neuroprotective Effects

Research has indicated that derivatives of benzofuran compounds exhibit neuroprotective and antioxidant properties. For instance, studies on related compounds have shown significant protective effects against NMDA-induced excitotoxicity in neuronal cells. Compounds with similar structures have demonstrated efficacy comparable to established neuroprotective agents like memantine .

Antibacterial Activity

The antibacterial potential of benzofuran derivatives has been explored extensively. A study evaluating various benzofuran-based compounds found promising antibacterial activity against strains such as Escherichia coli and Bacillus subtilis. The structure-activity relationship (SAR) analysis revealed that modifications in the phenyl ring could enhance inhibitory effects against acetylcholinesterase (AChE) and bacterial strains .

Case Studies and Research Findings

  • Neuroprotective Activity : A series of benzofuran derivatives were synthesized and evaluated for neuroprotective effects. Among these, some showed considerable protection against neuronal cell damage induced by excitotoxic agents at concentrations as low as 100 μM .
  • Antibacterial Efficacy : In a comparative study, certain benzofuran derivatives exhibited minimum inhibitory concentration (MIC) values comparable to standard antibiotics like penicillin. For example, one derivative demonstrated an MIC of 1.25 ± 0.60 µg/mL against Bacillus subtilis, indicating significant antibacterial potential .

Q & A

Q. What are the common synthetic routes for N-(4-acetamidophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions:

Benzofuran Core Preparation : Start with functionalized benzofuran derivatives. For example, introduce methyl groups at positions 3, 5, and 6 via Friedel-Crafts alkylation or halogenation followed by methylation .

Carboxamide Formation : React the benzofuran core with 4-acetamidophenylamine using coupling agents like carbodiimides (e.g., DCC or EDC) in anhydrous conditions to form the amide bond .

Purification : Use column chromatography or recrystallization to isolate the product. Yield optimization may require temperature control (e.g., 0–5°C during coupling) .

Q. Key Reagents :

StepReagents/ConditionsPurpose
1AlCl₃, CH₃IMethylation
2EDC, DMAP, DMFAmide coupling

Q. What analytical techniques are used to characterize this compound?

  • Methodological Answer : A combination of spectroscopic and chromatographic methods ensures structural validation and purity:
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm methyl group positions (δ 2.1–2.5 ppm for acetamido and benzofuran methyl groups) and amide bond formation .
  • HPLC-MS : Reverse-phase HPLC with C18 columns (λ = 254 nm) coupled with mass spectrometry for molecular weight confirmation (expected [M+H]⁺ ~ 367.4 g/mol) .
  • Elemental Analysis : Validate C, H, N percentages (±0.3% deviation).

Q. What are the primary biological targets or assays for this compound?

  • Methodological Answer : Based on structural analogs (e.g., ):
  • Enzyme Inhibition Assays : Test against kinases (e.g., EGFR) using fluorescence-based assays (IC₅₀ determination).
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 µM .
  • Solubility Studies : Use shake-flask method in PBS (pH 7.4) to assess bioavailability.

Advanced Research Questions

Q. How do substituent positions (3,5,6-methyl groups) influence the compound’s bioactivity and solubility?

  • Methodological Answer : Structure-Activity Relationship (SAR) Design :
  • Methyl Group Effects :
PositionImpactExample Reference
3-MethylEnhances hydrophobic interactions with enzyme pockets
5/6-MethylReduces metabolic degradation (steric hindrance)
  • Experimental Approach : Synthesize analogs with single/double methyl deletions and compare IC₅₀ values in enzyme assays. Use molecular docking (AutoDock Vina) to predict binding modes .

Q. How can contradictory data on biological activity (e.g., varying IC₅₀ values) be resolved?

  • Methodological Answer : Critical Analysis Steps :

Assay Standardization : Control variables like ATP concentration in kinase assays or cell passage number in cytotoxicity tests.

Purity Validation : Re-test compounds with ≥98% purity (via HPLC) to exclude impurities as confounding factors.

Meta-Analysis : Compare data across studies using standardized metrics (e.g., pIC₅₀ = -log(IC₅₀)). For example, reports chloro-substituted analogs with 10-fold higher potency than fluoro derivatives due to electronic effects .

Q. What computational strategies predict the compound’s pharmacokinetics (PK) and toxicity?

  • Methodological Answer : In Silico Workflow :
  • ADME Prediction : Use SwissADME to estimate logP (≈3.2), topological polar surface area (TPSA ≈ 85 Ų), and blood-brain barrier permeability (low).
  • Toxicity Profiling : Employ ProTox-II to predict hepatotoxicity (Probability = 0.72) and mutagenicity .
  • Docking Studies : Target proteins (e.g., COX-2) using PDB ID 5KIR to map binding interactions of the acetamidophenyl moiety .

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